

An In-depth Technical Guide to 3-Indolylacetone

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Compound of Interest

Compound Name: **3-Indolylacetone**

Cat. No.: **B073846**

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Introduction

3-Indolylacetone, also known by its IUPAC name 1-(1H-indol-3-yl)propan-2-one, is an indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic drugs. While the biological role of **3-Indolylacetone** is not as extensively studied as its close relative, indole-3-acetic acid (IAA), its presence as a metabolite in plants such as the tomato (*Solanum lycopersicum*) suggests a potential role in biological processes. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral characterization of **3-Indolylacetone**.

Chemical Structure and Properties

3-Indolylacetone consists of an indole ring substituted at the C3 position with an acetone group. The key chemical identifiers and physical properties are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	1-(1H-indol-3-yl)propan-2-one	[1]
Synonyms	Indole-3-acetone, 3- Acetonylindole, 3-(2- Oxopropyl)indole	[1]
CAS Number	1201-26-9	[1]
Molecular Formula	C ₁₁ H ₁₁ NO	[1]
Molecular Weight	173.21 g/mol	[1]
Appearance	Solid	
Melting Point	Not reported	
Boiling Point	Not reported	
Solubility	Soluble in polar organic solvents	
InChI	InChI=1S/C11H11NO/c1- 8(13)6-9-7-12-11-5-3-2-4- 10(9)11/h2-5,7,12H,6H2,1H3	[1]
SMILES	CC(=O)CC1=CNC2=CC=CC= C21	[1]

Spectroscopic Data

The structural elucidation of **3-Indolylacetone** is supported by various spectroscopic techniques. The following tables summarize the available and predicted spectral data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Assignment	Chemical Shift (δ) in ppm	Multiplicity	Reference(s)
NH (indole)	~8.26	br s	[2]
H-4 (indole)	~7.53	d	[2]
H-7 (indole)	~7.32	d	[2]
H-5 (indole)	~7.19	t	[2]
H-6 (indole)	~7.13	t	[2]
H-2 (indole)	~7.04	s	[2]
-CH ₂ -	~3.81	s	[2]
-CH ₃	~2.16	s	[2]
Solvent: CDCl ₃			

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Carbon Assignment	Predicted Chemical Shift (δ) in ppm
C=O (ketone)	~207
C-7a (indole, bridgehead)	~136
C-3a (indole, bridgehead)	~127
C-2 (indole)	~123
C-5 (indole)	~122
C-6 (indole)	~120
C-4 (indole)	~119
C-7 (indole)	~111
C-3 (indole)	~110
-CH ₂ -	~45
-CH ₃	~30

Note: These are predicted values based on typical chemical shifts for the respective functional groups.

Mass Spectrometry (MS)

Technique	m/z	Interpretation	Reference(s)
GC-MS	173	[M] ⁺	[1]
GC-MS	130	[M-CH ₃ CO] ⁺	[1]
LC/MS	174.1	[M+H] ⁺	[3]

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3400	Strong	N-H stretch (indole)
~3100-3000	Medium	Aromatic C-H stretch
~2920	Medium	Aliphatic C-H stretch (-CH ₂ -, -CH ₃)
~1715	Strong	C=O stretch (ketone)
~1600-1450	Medium	Aromatic C=C stretch

Note: These are predicted values based on characteristic absorption frequencies for the functional groups present.

Experimental Protocols

Synthesis of 3-Indolylacetone

The following protocol describes the synthesis of **3-Indolylacetone** from 2-(1H-indol-3-yl)-N-methoxy-N-methylacetamide.^[3]

Materials:

- 2-(1H-indol-3-yl)-N-methoxy-N-methylacetamide
- Anhydrous Tetrahydrofuran (THF)
- Methylmagnesium bromide (solution in THF)
- Saturated aqueous ammonium chloride solution
- Ethyl acetate (EA)
- Anhydrous sodium sulfate
- Silica gel for column chromatography

- Petroleum ether
- Argon gas supply

Procedure:

- Under an argon atmosphere, dissolve 2-(1H-indol-3-yl)-N-methoxy-N-methylacetamide (e.g., 3.00 g, 13.75 mmol) in anhydrous THF (60 mL).
- Cool the solution to 0 °C in an ice bath.
- Slowly add a THF solution of methylmagnesium bromide (27.49 mL, 27.49 mmol) dropwise while maintaining continuous stirring.
- After 2 hours of reaction at 0 °C, add another equivalent of the methylmagnesium bromide solution (27.49 mL, 27.49 mmol).
- After an additional 3 hours, add a third equivalent of the methylmagnesium bromide solution (27.49 mL, 27.49 mmol).
- Allow the reaction to proceed for a total of 5 hours at 0 °C.
- Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
- Extract the product into ethyl acetate.
- Separate the organic phase and wash it sequentially with water and saturated brine.
- Dry the organic phase over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the residue by silica gel column chromatography using a gradient elution of petroleum ether/ethyl acetate to yield pure **3-Indolylacetone**.

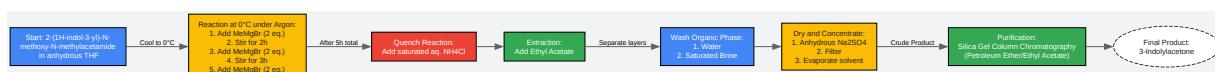
Biological Activity and Signaling Pathways

The biological function of **3-Indolylacetone** is not well-characterized in the current scientific literature. It has been identified as a natural product in tomatoes (*Solanum lycopersicum*), suggesting a role in plant metabolism.^[1] However, unlike the structurally related plant hormone indole-3-acetic acid (IAA), specific signaling pathways or molecular targets for **3-Indolylacetone** have not yet been elucidated. Further research is required to determine its physiological and pharmacological effects.

Mandatory Visualizations

Synthesis Workflow for **3-Indolylacetone**

The following diagram illustrates the key steps in the synthesis of **3-Indolylacetone** as described in the experimental protocol.



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Caption: Workflow for the synthesis of **3-Indolylacetone**.

Conclusion

3-Indolylacetone is a readily synthesizable indole derivative with well-defined spectroscopic characteristics. While its biological role remains an open area of investigation, its structural similarity to other bioactive indoles makes it a compound of interest for further research in medicinal chemistry and chemical biology. The data and protocols presented in this guide serve as a valuable resource for scientists working with this and related molecules.

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